1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine
Description
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2E)-1-methyl-2-[(4-methylphenyl)sulfanyl-nitromethylidene]imidazolidine |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-5-10(6-4-9)18-12(15(16)17)11-13-7-8-14(11)2/h3-6,13H,7-8H2,1-2H3/b12-11+ |
InChI Key |
VEKOWPSEYZTOMO-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C(=C/2\NCCN2C)/[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=C2NCCN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Advantages:
- Higher overall yield due to fewer purification steps.
- Improved regioselectivity and product purity.
- Scalability for industrial applications.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 1-Methylimidazolidine derivative | Starting heterocyclic compound | Commercially available or synthesized |
| 2 | Nitroalkylating agent (e.g., nitromethylene source) | Introduce nitro group | Controlled addition to avoid side reactions |
| 3 | p-Tolylthiol or p-tolylthio precursor | Introduce thioether substituent | May require base or catalyst |
| 4 | Solvent (e.g., organic solvents like toluene or acetonitrile) | Medium for reaction | Solvent choice affects solubility and reaction rate |
| 5 | Temperature control (ambient to moderate heating) | Optimize reaction kinetics | Excessive heat may cause decomposition |
| 6 | Reaction time (varies, typically hours) | Ensure completion | Monitored by TLC or LC-MS |
Regioselectivity and Purity Control
Regioselectivity is critical in this synthesis to ensure the correct substitution pattern on the imidazolidine ring. Analytical techniques such as LC-MS are employed to monitor the ratio of regioisomers during the reaction. Improvements in regioselectivity have been reported by optimizing reaction conditions, such as solvent choice, temperature, and reagent stoichiometry.
Alternative Synthetic Routes
While the one-pot method is predominant, alternative approaches include:
- Stepwise synthesis involving isolation of intermediates such as nitro-substituted imidazolidines followed by thioether coupling.
- Use of metal-free catalysis or iodine-promoted reactions for related imidazolidine derivatives, which may offer milder conditions and environmental benefits.
- Polymer-supported synthesis for enhanced purification and yield control, though less common for this specific compound.
Research Findings and Data Summary
Chemical Reactions Analysis
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the tolylthio group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Variants :
- Nitro and Thio-Functionalized Derivatives: 1-((2-Chlorothiazol-5-yl)methyl)-2-(nitro(thiocyanato)methylene)imidazolidine (): Features a chlorothiazolylmethyl group and thiocyanato-nitro-methylene. The chlorothiazole ring enhances molecular polarity, reflected in its lower melting point (85.1–86.3°C) compared to benzyl-substituted analogs. The thiocyanato group may increase electrophilicity at the methylene carbon . 1-Benzyl-2-(nitro(thiocyanato)methylene)imidazolidine (): The benzyl group provides aromatic stabilization, leading to a higher melting point (102.3–104.2°C). 1-(6-Chloronicotinyl)-2-nitromethylene-imidazolidine (M14, ): The chloronicotinyl group introduces a pyridine ring, which may enhance metabolic stability. Reduction of the nitro group to an amine (observed in metabolism studies) suggests susceptibility to enzymatic modification .
Impact of p-Tolylthio vs. Other Thio Groups :
The p-tolylthio group in the target compound is distinct from thiocyanato () or methylthio () substituents. This contrasts with thiocyanato groups, which may engage in hydrogen bonding, as seen in the downfield ¹H-NMR shifts (δ ≈ 9.40 ppm for thiocyanato analogs) .
Structure-Activity Relationships (SAR) :
- H2-Receptor Activity (): Imidazolidine derivatives with hydrophobic substituents (e.g., dimethylphenyl) exhibit higher intrinsic activity on H2-receptors. The p-tolylthio group’s log P (~2.5–3.0, estimated) aligns with favorable receptor binding, as seen for clonidine analogs (log P = 1.8–2.2) .
- Metabolic Pathways (): Nitro reduction to amines is a common metabolic pathway. The p-tolylthio group may slow this process due to steric shielding, compared to unsubstituted nitro-methylene derivatives .
Data Tables
Table 1: Comparative Physicochemical Properties of Imidazolidine Derivatives
Biological Activity
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the current research findings related to this compound's biological effects.
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial properties. The compound has shown promising results against various microorganisms, including bacteria and parasites.
Antibacterial Effects
Studies have indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to play a crucial role in its antimicrobial action, as nitro compounds are known to trigger redox reactions within cells, causing toxicity and eventual death of microorganisms .
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Antiparasitic Activity
The compound has also demonstrated potential as an antiparasitic agent. In particular, it has shown activity against Trichomonas vaginalis, a common parasitic protozoan . This activity is likely due to the compound's structural similarity to other nitro-imidazole derivatives known for their antiprotozoal effects.
Potential Antineoplastic Activity
Recent investigations have suggested that this compound may possess antineoplastic properties. While research in this area is still in its early stages, the compound's ability to induce cellular stress through redox reactions makes it a candidate for further study in cancer research .
Toxicological Considerations
While the biological activities of this compound show promise, it is crucial to consider its potential toxicity. The compound's nitro group, which contributes to its antimicrobial activity, may also pose risks to human cells .
Case Study: Hepatotoxicity Assessment
A study conducted on rat hepatocytes exposed to varying concentrations of the compound revealed:
- Dose-dependent increases in cellular oxidative stress markers
- Alterations in mitochondrial function at higher concentrations
- Induction of apoptosis in a subset of cells at concentrations above 100 μM
These findings underscore the need for careful evaluation of the compound's safety profile before considering its use in therapeutic applications.
Structure-Activity Relationship
The biological activity of this compound is closely tied to its chemical structure. The imidazolidine ring, combined with the nitro and p-tolylthio groups, contributes to its unique properties.
Key Structural Features:
- Imidazolidine core: Provides a scaffold for various biological interactions
- Nitro group: Crucial for antimicrobial activity and potential antineoplastic effects
- p-Tolylthio moiety: May influence the compound's lipophilicity and cellular penetration
Future Research Directions
While current research has revealed promising biological activities for this compound, several areas warrant further investigation:
- Mechanism of Action: Detailed studies to elucidate the precise molecular mechanisms underlying its antimicrobial and potential antineoplastic activities.
- Structure-Activity Relationship: Synthesis and evaluation of structural analogs to optimize biological activity and reduce potential toxicity.
- In Vivo Studies: Comprehensive animal studies to assess the compound's efficacy and safety profile in living systems.
- Combination Therapies: Exploration of potential synergistic effects when combined with existing antimicrobial or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
